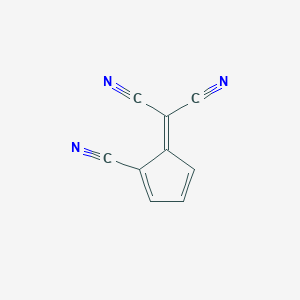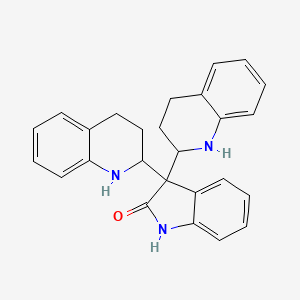
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of tetrahydroquinoline and indolone, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with cyclohexanone to form the tetrahydroquinoline moiety. This intermediate is then reacted with isatin under acidic conditions to yield the final indolone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the indolone moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated indolone compounds.
科学研究应用
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,3-Di(1,2,3,4-tetrahydroquinolin-2-yl)-1,3-dihydro-2H-indol-2-one: shares similarities with other indolone and tetrahydroquinoline derivatives.
Indolone derivatives: Known for their diverse biological activities.
Tetrahydroquinoline derivatives: Studied for their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique properties and activities not observed in other similar compounds. This makes it a valuable subject for further research and development.
属性
CAS 编号 |
93491-19-1 |
|---|---|
分子式 |
C26H25N3O |
分子量 |
395.5 g/mol |
IUPAC 名称 |
3,3-bis(1,2,3,4-tetrahydroquinolin-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C26H25N3O/c30-25-26(19-9-3-6-12-22(19)29-25,23-15-13-17-7-1-4-10-20(17)27-23)24-16-14-18-8-2-5-11-21(18)28-24/h1-12,23-24,27-28H,13-16H2,(H,29,30) |
InChI 键 |
CLVMFBJMXFCYSH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2NC1C3(C4=CC=CC=C4NC3=O)C5CCC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
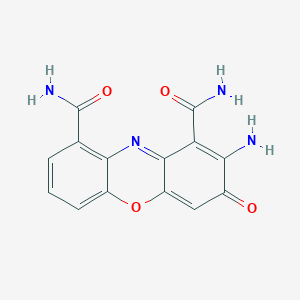
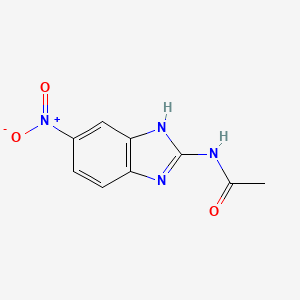
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
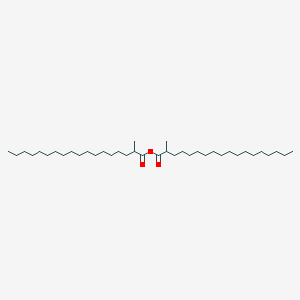
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
